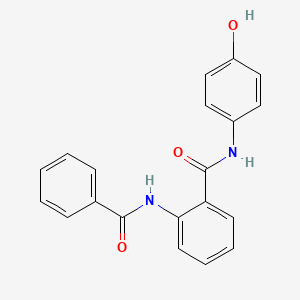

2-benzamido-N-(4-hydroxyphenyl)benzamide

Description

Significance of the Benzamide (B126) Moiety in Organic Synthesis and Functional Molecule Design

The benzamide moiety, characterized by a carbonyl group attached to a benzene (B151609) ring and a nitrogen atom, is a fundamental functional group in organic chemistry. Its importance stems from the stability of the amide bond and its capacity to participate in hydrogen bonding as both a donor and an acceptor. These characteristics make benzamides crucial building blocks in the design and synthesis of more complex functional molecules. mdpi.com They serve as versatile intermediates for creating a variety of biologically active molecules and are foundational in the development of new materials. researchgate.net The synthesis of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for its efficient formation. mdpi.com

Overview of Benzamide Derivatives with Diverse Academic Research Applications (Excluding Clinical/Pharmaceutical Applications)

The structural versatility of the benzamide core has led to the synthesis of a vast number of derivatives with applications across various domains of academic research, beyond the clinical and pharmaceutical sectors. For instance, certain benzamide derivatives are investigated for their potential use in materials science. Aromatic polyamides, which are polymers containing benzamide-like linkages, are known for their exceptional thermal stability and mechanical properties. sigmaaldrich.com

In the field of catalysis, benzamide derivatives are explored as ligands for transition metal complexes. These ligands can influence the reactivity and selectivity of catalytic processes. chemicalbook.com For example, N-allylbenzamides are valuable synthetic intermediates that can be accessed through palladium-catalyzed reactions and are precursors to oxazolines, which themselves can be used as ligands in asymmetric catalysis. researchgate.net The ability to tune the electronic and steric properties of the benzamide structure allows for the fine-tuning of the catalyst's performance. wikipedia.org Furthermore, specific benzamide structures have been used in the development of sensors for the detection of ions.

Structural Features and Nomenclature of 2-Benzamido-N-(4-hydroxyphenyl)benzamide within the Broader Benzamide Class

The compound This compound belongs to the N-substituted benzamide class. Its systematic name provides a clear description of its molecular architecture.

Benzamide: This is the parent structure, indicating a benzene ring attached to a carbonyl-nitrogen group (C(=O)N). nih.gov

N-(4-hydroxyphenyl): This signifies that the nitrogen atom of the primary amide is substituted with a phenyl group that has a hydroxyl (-OH) substituent at the para (4th) position.

2-benzamido: This indicates that a second benzamido group (a benzoyl group attached to an amino group, Ph-C(=O)NH-) is attached to the 2nd position (ortho position) of the original benzene ring.

Therefore, the molecule consists of a central N-(4-hydroxyphenyl)benzamide core with an additional benzoyl-amino substituent at the ortho position of the primary benzamide ring.

Compound Data Tables

The following tables provide data for closely related benzamide compounds to offer a comparative context for the properties of This compound .

Table 1: Physicochemical Properties of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| N-(4-hydroxyphenyl)benzamide | C₁₃H₁₁NO₂ | 213.23 | Not Available | 15457-50-8 |

| 2-Hydroxy-N-(4-hydroxyphenyl)benzamide (Osalmid) | C₁₃H₁₁NO₃ | 229.23 | 179 | 526-18-1 |

| 4-Hydroxy-N-(2-hydroxyphenyl)benzamide | C₁₃H₁₁NO₃ | 229.23 | Not Available | 174412-29-4 |

Data sourced from PubChem and ChemicalBook. guidechem.comchemicalbook.comnih.govnanobioletters.com

Table 2: Compound Nomenclature

| Common/Systematic Name | IUPAC Name |

| N-(4-hydroxyphenyl)benzamide | N-(4-hydroxyphenyl)benzamide |

| Osalmid | 2-hydroxy-N-(4-hydroxyphenyl)benzamide |

| 4-hydroxy-N-(2-hydroxyphenyl)benzamide | 4-hydroxy-N-(2-hydroxyphenyl)benzamide |

Nomenclature based on IUPAC standards. guidechem.comnanobioletters.com

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-16-12-10-15(11-13-16)21-20(25)17-8-4-5-9-18(17)22-19(24)14-6-2-1-3-7-14/h1-13,23H,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSNMENEZDIZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 Benzamido N 4 Hydroxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-benzamido-N-(4-hydroxyphenyl)benzamide, the spectrum is expected to show several distinct signals corresponding to the different types of protons present.

The aromatic region (typically δ 6.5-8.5 ppm) will be particularly complex, containing signals for the 13 protons distributed across three different benzene (B151609) rings. libretexts.org

4-Hydroxyphenyl Ring: The para-substituted ring is expected to produce a characteristic AA'BB' splitting pattern, resulting in two distinct doublets. Protons ortho to the electron-donating hydroxyl group will be shielded and appear upfield, while protons meta to it (and ortho to the amide nitrogen) will appear further downfield. jove.com

Benzamido Phenyl Ring: The five protons of the terminal benzoyl group will likely appear as a complex multiplet, integrating to five protons.

Central Benzamide (B126) Ring: The four protons on the 1,2-disubstituted central ring will show complex splitting patterns (doublets, triplets of doublets, etc.) due to ortho- and meta-couplings. wisc.edu

Additionally, labile protons will be present:

Amide Protons (N-H): Two distinct, broad singlets are expected in the downfield region (δ 9.0-12.0 ppm), one for each secondary amide. libretexts.org Their broadness is due to quadrupole broadening and potential hydrogen bonding.

Hydroxyl Proton (O-H): A single, often broad, singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ ppm) | Integration | Predicted Multiplicity | Assignment |

|---|---|---|---|

| 9.5 - 12.0 | 2H | Two broad s | Amide N-H |

| Variable | 1H | Broad s | Phenolic O-H |

| 7.8 - 8.2 | ~4H | m | Aromatic H (protons ortho to C=O groups) |

| 7.3 - 7.7 | ~5H | m | Aromatic H (Benzamido ring & N-phenyl ring) |

| 6.9 - 7.2 | ~4H | m | Aromatic H (Central ring & N-phenyl ring) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Given the asymmetry of this compound, a total of 20 distinct carbon signals are anticipated.

Carbonyl Carbons: The two amide carbonyl carbons are the most deshielded and will appear far downfield, typically in the δ 165-175 ppm range. wisc.edu

Aromatic Carbons: The 18 aromatic carbons will produce signals in the δ 110-160 ppm region. libretexts.orgjove.com Carbons bonded to heteroatoms (O or N) will be shifted accordingly. The carbon attached to the hydroxyl group (C-O) is expected around δ 155-160 ppm, while carbons attached to the amide nitrogens (C-N) and those adjacent to carbonyls (ipso-carbons) will also have characteristic shifts. ias.ac.in

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| 165 - 175 | Amide C=O |

| 155 - 160 | Aromatic C-OH |

| 110 - 145 | Aromatic C-H and C-C |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the complex ¹H and ¹³C spectra, 2D NMR experiments are essential. nih.gov

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within each of the three aromatic rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. libretexts.org For this compound (C₂₀H₁₆N₂O₃), the nominal molecular weight is 332 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 332. The fragmentation will likely occur at the amide bonds, the weakest points in the structure.

A prominent fragment would be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the cleavage of an amide C-N bond. researchgate.net This cation can further lose carbon monoxide to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net

Predicted Mass Spectrometry Fragments

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 332 | [M]⁺ (Molecular Ion) |

| 223 | [M - C₆H₅CO]⁺ |

| 121 | [H₂NC₆H₄C(O)NHC₆H₄OH]⁺ or [C₆H₅CONH₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 93 | [HOC₆H₄NH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A broad absorption in the region of 3500-3300 cm⁻¹ due to the phenolic hydroxyl group.

N-H Stretch: Because there are two secondary amide groups, one or two sharp to medium intensity peaks should appear around 3400-3200 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of a single peak is common for secondary amides. quimicaorganica.org

C=O Stretch (Amide I band): Two distinct, strong absorptions are expected in the 1680-1640 cm⁻¹ range, corresponding to the two different carbonyl environments. libretexts.orgspectroscopyonline.com

N-H Bend (Amide II band): A strong, characteristic band for secondary amides appears around 1570-1515 cm⁻¹. spectroscopyonline.comresearchgate.net

C=C Aromatic Stretch: Multiple sharp peaks of varying intensity will be present in the 1600-1450 cm⁻¹ region. libretexts.org

Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500 - 3300 | O-H Stretch | Phenol (B47542) |

| 3400 - 3200 | N-H Stretch | Secondary Amide |

| ~3030 | C-H Stretch | Aromatic |

| 1680 - 1640 | C=O Stretch (Amide I) | Amide |

| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). fiveable.memeasurlabs.com This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. numberanalytics.com

For this compound, the molecular formula is C₂₀H₁₆N₂O₃. The calculated exact mass (monoisotopic mass) for this formula is 332.1161 Da. An HRMS analysis would aim to detect an ion (e.g., the protonated molecule [M+H]⁺ at m/z 333.1239) and measure its mass with high accuracy. algimed.com A measured mass that matches the calculated value within a very small error margin (e.g., < 5 ppm) would provide strong evidence to confirm the elemental composition C₂₀H₁₆N₂O₃.

Based on a comprehensive search of available scientific literature and crystallographic databases, there is no public record of the single-crystal X-ray diffraction data for the specific compound This compound .

Therefore, it is not possible to provide the detailed analysis requested, including:

Crystal Lattice Parameters and Space Group Determination

Molecular Conformation and Dihedral Angles

Intermolecular Interactions and Hydrogen Bonding Networks

Hirshfeld Surface Analysis

Without the foundational crystallographic information file (CIF) generated from a single-crystal XRD experiment on this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of 2 Benzamido N 4 Hydroxyphenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay in modern computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. For molecules like 2-benzamido-N-(4-hydroxyphenyl)benzamide, DFT calculations can elucidate its geometry, stability, reactivity, and spectroscopic characteristics. Such studies typically employ a functional, like B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Geometry Optimization and Equilibrium Structures

The first step in most quantum chemical investigations is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the equilibrium structure—by finding the minimum energy conformation on the potential energy surface. For benzamide (B126) derivatives, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=O | 1.23 | | | | C-N (amide) | 1.36 | | | | N-H | 1.01 | | | | | | C-N-H | 115 | | | | O=C-N | 122 | | | | Phenyl Ring 1 / Phenyl Ring 2 | | 45.0 | Note: This table is illustrative and does not represent actual data for this compound. Data is based on typical values for similar compounds.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com

A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. mdpi.com In studies of various benzamide and sulfonamide compounds, the distribution of the HOMO and LUMO orbitals reveals the sites most involved in electron transfer. nih.govresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich hydroxyphenyl and benzamido moieties, while the LUMO might be distributed across the benzoyl ring system. The energy gap would be calculated to predict its electronic transition properties.

Table 2: Illustrative Frontier Orbital Energies and Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

Note: This table is illustrative. Actual values would be determined via DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For benzamide derivatives, MEP analysis typically shows negative potential (red) around the carbonyl oxygen and other heteroatoms, highlighting them as sites for hydrogen bonding and electrophilic interaction. researchgate.netsemanticscholar.orgnih.gov Positive regions (blue) are often found around the amide and hydroxyl hydrogens, indicating their acidic nature. An MEP analysis of this compound would precisely map these reactive centers.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and are derived from the second derivative of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, wagging) can be correlated with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure.

In studies of related benzamides, specific vibrational modes are assigned to functional groups. researchgate.netresearchgate.net For example, the C=O stretching vibration of the amide group typically appears as a strong band in the IR spectrum. researchgate.net The N-H and O-H stretching frequencies are also characteristic and can be sensitive to hydrogen bonding, often showing a shift to lower wavenumbers (red-shift) compared to the calculated gas-phase values. researchgate.net

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3550 |

| N-H | Stretching | 3430 |

| C=O | Stretching | 1685 |

| C-N | Stretching | 1340 |

| NO₂ (if present) | Asymmetric Stretch | 1530 |

Note: This is an illustrative table. Frequencies are typically scaled to better match experimental values.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements (bonds, lone pairs, core orbitals). NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is given by the second-order perturbation energy, E(2). In similar molecular systems, NBO analysis has been used to understand the delocalization of electron density from lone pairs on oxygen or nitrogen atoms into adjacent anti-bonding orbitals (e.g., n → σ* or n → π* transitions), which stabilizes the molecule. nih.govnih.gov For this compound, NBO analysis would reveal the extent of electron delocalization across the amide linkages and aromatic rings, providing insight into its electronic stability and the nature of its intramolecular hydrogen bonds.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes.

For benzamide derivatives, molecular docking, a type of molecular modeling, is frequently used to predict the binding orientation and affinity of the molecule to a biological target, such as an enzyme or protein receptor. nih.govnih.govmdpi.com Although outside the strict scope of this theoretical article, these modeling studies are often complemented by DFT calculations to understand the electronic factors governing the interaction. MD simulations could be used to explore the conformational landscape of this compound in a solvent, revealing how its structure fluctuates under physiological conditions.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational method used to determine the stable three-dimensional arrangements of a molecule and the energy associated with them. For a molecule such as this compound, which possesses multiple rotatable bonds, this analysis is crucial for understanding its flexibility and preferred shapes (conformers).

The presence of amide (-CONH-) and hydroxyl (-OH) groups in this compound allows for the possibility of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions can significantly stabilize certain conformers, restricting rotational freedom and locking the molecule into a lower-energy state. nih.gov The energy landscape, a map of the molecule's potential energy as a function of its geometry, reveals the relative stabilities of these different conformers. The global minimum on this landscape corresponds to the most stable conformation, which is often the most populated and biologically relevant form. Computational studies on related benzamides have confirmed that intramolecular hydrogen bonding can predetermine the ligand's conformation in solution, which may reduce the entropic penalty upon binding to a protein target. nih.gov

Molecular Docking Simulations for Protein-Ligand Interactions (Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. nih.gov This simulation helps in understanding the binding mechanism and predicting the strength of the interaction. For this compound and its derivatives, docking studies have been instrumental in exploring potential interactions with various non-clinical protein targets.

These in silico studies are foundational in the process of discovering and developing new compounds. unair.ac.id For instance, docking simulations have been performed on benzamide derivatives to evaluate their potential as inhibitors of enzymes like topoisomerases, which are critical in cellular processes. researchgate.net Other studies have used docking to investigate benzamides as potential activators for glucokinase, an enzyme relevant in metabolic pathways. nih.gov The technique has also been applied to explore the inhibitory potential of benzamides against acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

The process involves preparing the 3D structures of both the ligand (the benzamide derivative) and the protein target. nih.gov Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate its binding affinity. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value provides a quantitative estimate of the strength of the protein-ligand interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

Studies on various benzamide derivatives have reported a range of predicted binding affinities against different non-clinical targets. For example, in a study of benzamide derivatives as potential glucokinase activators, a particularly potent compound showed a predicted docking score of -11.17 kcal/mol. nih.gov In another investigation targeting α-amylase and α-glucosidase, synthesized benzamide compounds displayed binding energies ranging from -7.9 to -9.8 kcal/mol and -8.0 to -9.7 kcal/mol, respectively. nih.gov A study on a 4-hydroxy-benzamide derivative reported binding energies of -6.18 kcal/mol and -5.36 kcal/mol against selected bacterial and viral protein receptors, respectively. dergipark.org.tr

These simulations identify "interaction hotspots" within the protein's binding site—areas where the ligand forms the most significant contacts. The analysis reveals various types of crucial binding interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, that stabilize the complex. nih.gov

| Benzamide Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| General Benzamide Derivative | Glucokinase | -11.17 | nih.gov |

| Nitrobenzamide Derivative | α-Amylase | -7.9 to -9.8 | nih.gov |

| Nitrobenzamide Derivative | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| 4-Hydroxy-benzamide Derivative | Bacterial/Viral Proteins | -5.36 to -6.18 | dergipark.org.tr |

Beyond predicting affinity, molecular docking elucidates the specific binding mode of the ligand. It identifies the key amino acid residues in the protein's active site that form critical interactions with the ligand.

For example, docking studies of a benzamide derivative with glucokinase revealed important interactions with residues such as ARG63, ARG250, THR65, and π-π stacking with TYR214. nih.gov In a separate study on benzamides targeting topoisomerase IIα, interactions were observed with amino acids GLY462, ARG487, and TYR805. researchgate.net Similarly, when benzimidazole-derived scaffolds were docked into carbonic anhydrase-II, key interactions were noted with a zinc ion and several histidine residues, including His93 and His95. nih.gov These detailed interaction maps are crucial for understanding the structural basis of molecular recognition.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the protein-ligand complex. tandfonline.comrsc.org

Following a docking study, MD simulations are often performed on the most promising predicted poses. These simulations can confirm whether the ligand remains stably bound within the active site or if it dissociates over the simulation period. nih.gov For instance, MD simulations have been used to study benzamide derivatives, showing that the compounds can form stable complexes with their target proteins. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) for Benzamide Derivatives (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. unair.ac.id The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to differences in their activities.

In the context of benzamide derivatives, QSAR studies have been performed to build predictive models for various non-clinical applications. nih.govresearchgate.net These studies involve compiling a dataset of benzamide analogues with their measured activities (e.g., enzyme inhibition). Then, various molecular descriptors—numerical values that characterize properties like size, shape, lipophilicity, and electronic features—are calculated for each molecule.

Statistical methods, such as multiple linear regression, are used to generate a mathematical equation that relates the descriptors to the activity. researchgate.net For example, a 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors yielded a statistically significant model with a coefficient of determination (r²) of 0.735696. researchgate.net Another study on benzylidene hydrazine (B178648) benzamides developed a QSAR equation to model anticancer activity, resulting in a model with high correlation (R² = 0.849) and predictive ability (Q² = 0.61). unair.ac.idjppres.com Similarly, a 3D-QSAR model for benzamide derivatives as glucokinase activators showed a high R² value of over 0.99. nih.gov

A well-validated QSAR model can be a powerful tool to predict the activity of new, unsynthesized benzamide derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. unair.ac.idjppres.com

Structure Activity Relationship Sar Studies for Benzamide Derivatives Relevant to 2 Benzamido N 4 Hydroxyphenyl Benzamide

Impact of Substituent Modifications on In Vitro Biological Activities

The biological activity of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. Studies on various N-phenylbenzamide analogs have demonstrated that even minor modifications can lead to substantial changes in their in vitro efficacy against different biological targets.

Research on a series of N-phenylbenzamide derivatives as potential antiviral agents against Enterovirus 71 (EV 71) revealed the importance of substituents on both the benzoyl and the aniline (B41778) rings. For instance, the introduction of a bromine atom at the para-position of the aniline ring in 3-amino-4-methoxybenzamide (B96667) led to a compound with significant activity against multiple EV 71 strains. nih.gov Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) exhibited IC₅₀ values ranging from 5.7 to 12 µM against different viral strains, highlighting the favorable contribution of the bromo substituent. nih.gov In contrast, the absence of a substituent on the aniline ring or the presence of other groups resulted in varied and generally lower activity.

In the context of antischistosomal activity, a study on N-phenylbenzamides with electron-withdrawing groups such as trifluoromethyl (CF₃), nitro (NO₂), fluoro (F), and chloro (Cl) provided valuable SAR insights. It was observed that the presence of these electronegative and hydrophobic substituents generally enhanced the in vitro potency against Schistosoma mansoni. nih.gov The position of these substituents was also found to be crucial. For example, derivatives with substituents at the ortho, meta, or para positions of either the amine or the acyl portion of the scaffold displayed differential activities. nih.gov

Furthermore, in the development of antibacterial agents, N-phenylbenzamide derivatives have shown promise. A study investigating a series of these compounds found that their activity against Gram-positive and Gram-negative bacteria was dependent on the substitution pattern. mdpi.com This suggests that the substituents play a role in the compound's ability to penetrate the bacterial cell wall or interact with the target site. nanobioletters.com

The following interactive data table summarizes the in vitro antiviral activity of selected N-phenylbenzamide derivatives against Enterovirus 71, illustrating the impact of substituent modifications.

| Compound | Ring A Substituent (Position 3) | Ring B Substituent (para) | EV 71 Strain SZ-98 IC₅₀ (µM) | EV 71 Strain JS-52-3 IC₅₀ (µM) | EV 71 Strain H IC₅₀ (µM) | EV 71 Strain BrCr IC₅₀ (µM) |

| 1a | -NH₂ | -H | >620 | >620 | >620 | >620 |

| 1b | -NH₂ | -F | 18 ± 1.5 | 25 ± 2.1 | 23 ± 1.8 | 31 ± 2.5 |

| 1c | -NH₂ | -Cl | 15 ± 1.3 | 21 ± 1.9 | 19 ± 1.6 | 28 ± 2.3 |

| 1d | -NH₂ | -CH₃ | 22 ± 1.8 | 30 ± 2.4 | 28 ± 2.2 | 35 ± 2.8 |

| 1e | -NH₂ | -Br | 5.7 ± 0.8 | 12 ± 1.2 | 8.5 ± 0.9 | 11 ± 1.1 |

Data sourced from a study on N-phenylbenzamide derivatives as Enterovirus 71 inhibitors. nih.govmdpi.com

Role of Hydroxyl and Amide Functionalities in Molecular Interactions and Biological Potency

The hydroxyl (-OH) and amide (-NH-C=O) functionalities are pivotal to the biological activity of many benzamide derivatives, including those structurally related to 2-benzamido-N-(4-hydroxyphenyl)benzamide. These groups can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, thereby influencing the compound's binding affinity and potency.

The hydroxyl group, particularly when present on a phenyl ring, can act as both a hydrogen bond donor and acceptor. In a study of N-(3-hydroxyphenyl)benzamide and its derivatives, the parent molecule itself was synthesized from 3-hydroxyaniline, underscoring the importance of this functional group in the core structure. researchgate.netindexcopernicus.com The presence of a hydroxyl group can significantly impact the compound's solubility and pharmacokinetic properties. Theoretical and experimental studies on hydroxyl group substituted benzanilide (B160483) Schiff bases have shown that the hydroxyl group influences the electronic properties and biological efficacy of the molecules. researchgate.net

The amide linkage is a cornerstone of the benzamide scaffold and is essential for its structural integrity and biological activity. The hydrogen atom of the amide group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for the recognition and binding of the molecule to its target. For instance, in the context of tubulin polymerization inhibitors, the N-benzylbenzamide scaffold relies on interactions facilitated by the amide bond to bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Conformational Flexibility and Its Influence on Target Binding

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. For benzamide derivatives, the rotational freedom around the single bonds of the amide linkage and the bonds connecting the phenyl rings to the amide group allows for a degree of conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding, but it can also be a hindrance if the energetically preferred conformation in solution is not the one required for biological activity.

The conformation of the amide bond itself is a significant factor. While the trans (or E) conformation is generally more stable for secondary amides, the cis (or Z) conformation can be adopted and may be the bioactive conformation for certain targets. researchgate.net Studies on the complexation of N-phenyl amides have shown that specific host molecules can selectively bind to the less stable cis conformers, highlighting the importance of conformational selection in molecular recognition. rsc.org

In the design of inhibitors for specific enzymes, such as acetylcholinesterase, the conformational arrangement of 2-hydroxy-N-phenylbenzamides is crucial for their inhibitory activity. researchgate.net The ability of the molecule to adopt a conformation that complements the active site of the enzyme is directly related to its potency. Therefore, understanding and controlling the conformational properties of benzamide derivatives is a key aspect of rational drug design.

Emerging Non Clinical Applications and Future Research Directions

Potential as Biochemical Probes for Enzyme Activity and Molecular Pathways

The intricate structure of 2-benzamido-N-(4-hydroxyphenyl)benzamide makes it a compelling candidate for development as a biochemical probe. Benzamide (B126) derivatives are widely recognized as inhibitors of various enzymes, often by interacting with key amino acid residues in active sites. For instance, certain benzamide derivatives have been designed as potent histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. nih.govnih.gov Similarly, other derivatives act as glucokinase activators or tubulin inhibitors targeting the colchicine (B1669291) binding site. nih.govacs.org

Notably, photoreactive benzamide probes have been synthesized to study enzyme-ligand interactions. nih.gov These probes incorporate photo-activatable groups that form covalent bonds with the target enzyme upon irradiation, allowing for precise identification of binding sites. nih.gov Given this precedent, this compound could be modified with photoreactive or fluorescent tags to serve as a probe for identifying and characterizing novel protein targets or mapping complex molecular pathways. Its dual benzamide structure could facilitate unique binding modes, potentially leading to probes with high selectivity for specific enzyme isoforms, such as the h-NTPDase family, which are involved in conditions like thrombosis and cancer. rsc.org

Table 1: Examples of Bioactive Benzamide Derivatives and Their Targets

| Derivative Class | Target Enzyme/Process | Potential Application | Reference |

|---|---|---|---|

| Bicyclic Heterocycle Benzamides | Histone Deacetylase (HDAC) | Anticancer Agents | nih.gov |

| Thiazol-2-yl Benzamides | Glucokinase Activation | Antidiabetic Research | nih.gov |

| Photoreactive Benzamides | Histone Deacetylase 2 (HDAC2) | Binding Site Mapping | nih.gov |

| Sulfamoyl Benzamides | h-NTPDases | Probes for Thrombosis/Cancer Pathways | rsc.org |

Exploration in Materials Science for Functional Polymers or Supramolecular Assemblies

The field of materials science offers fertile ground for exploring the applications of this compound. The presence of multiple hydrogen bond donor and acceptor sites within the molecule is a key feature for the construction of supramolecular polymers. nih.gov These polymers are formed through non-covalent interactions, which can imbue materials with dynamic and reversible properties, making them suitable for applications in drug delivery, tissue engineering, and bio-imaging. nih.gov

The defined geometry and potential for strong, directional interactions in benzamide derivatives allow for the self-assembly of highly ordered, shape-persistent filaments. nih.gov The aromatic rings in this compound can engage in π-stacking, further stabilizing such assemblies. By modifying the peripheral substituents of the benzamide structure, it is possible to tune the assembly process and the resulting material properties. For example, the synthesis of N-substituted p-benzamide random copolymers has demonstrated that side-chain engineering can control the helical properties of the resulting polymers. researchgate.net This suggests that derivatives of this compound could be designed to form functional materials like gels, liquid crystals, or self-healing plastics.

Role in Catalyst Design or Other Chemical Process Enhancements

The structural framework of this compound is also relevant to catalyst design. The amide groups can act as ligands, coordinating with metal centers to form catalysts for a variety of chemical transformations. Benzamide-derived ligands are utilized in asymmetric catalysis, where they can create a specific chiral environment around a metal, directing the outcome of a reaction to produce a desired stereoisomer.

Furthermore, benzamides themselves can participate directly in catalytic cycles. For example, ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols is a known method for synthesizing isoindolinones, which are important structural motifs in biologically active molecules. rsc.org This highlights the potential of the benzamide core to be activated under transition metal catalysis. The specific structure of this compound could be leveraged in the design of novel ligands for reactions such as C-H activation or amidation, contributing to the development of more efficient and selective chemical processes. researchgate.net The use of benzamides as reagents or catalysts in reactions like amidation, acylation, and cyclization is an active area of research. guidechem.com

Development of Novel Synthetic Routes for Complex Benzamide Architectures

While the synthesis of this compound itself is not widely documented, the chemical literature provides numerous robust methods for constructing complex benzamides. researchgate.net A primary strategy involves the amidation of a benzoic acid derivative with an amine. nih.gov Typically, the carboxylic acid is "activated" to make it more reactive. A common method is the conversion of benzoic acid to benzoyl chloride using an agent like thionyl chloride, which then readily reacts with an amine. nih.gov

Modern advancements have introduced alternative and milder techniques. Palladium-based homogeneous catalysts have been developed for synthesizing amides from substrates like benzyl (B1604629) chlorides and aryl chlorides. nih.gov Another approach involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids to create N-allylbenzamides, which are versatile synthetic intermediates. acs.org Furthermore, photocatalytic methods are emerging for the late-stage modification of benzamide structures, allowing for transformations under very mild conditions. rsc.org These diverse synthetic strategies provide a powerful toolkit for producing not only this compound but also a wide library of its derivatives for further research.

Table 2: Selected Synthetic Methodologies for Benzamide Architectures

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Acid Chloride Formation | Benzoic Acid + Thionyl Chloride, then Amine | Classical, high-yielding method | nih.gov |

| Catalytic Amidation | Aryl Halide + Amine + CO | Palladium-catalyzed, suitable for various substrates | nih.gov |

| Ruthenium-Catalyzed Cyclization | N-Substituted Benzamide + Allylic Alcohol | Forms complex heterocyclic products (isoindolinones) | rsc.org |

| Hydroarylation | N-Propargyl Benzamide + Boronic Acid | Palladium-catalyzed, creates versatile N-allylbenzamide intermediates | acs.org |

Advanced Computational Methodologies for Predictive Modeling of Benzamide Derivatives

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental efforts and accelerating discovery. rsc.org Density Functional Theory (DFT) is a widely used quantum chemical method to determine stable molecular structures and predict electronic properties. bohrium.comrjptonline.org DFT calculations can elucidate the geometry, vibrational frequencies, and reactivity of benzamide derivatives, providing insights that are comparable to experimental data. researchgate.netnih.gov

Beyond single-molecule properties, computational models can predict biological activity. Quantitative Structure-Activity Relationship (QSAR) studies develop mathematical models that correlate a compound's chemical structure with its biological effect. mdpi.com For benzamide derivatives, 3D-QSAR models have been successfully used to guide the design of potent glucokinase activators. nih.gov Molecular docking simulations can predict how a ligand like this compound might bind to a protein target, while molecular dynamics (MD) simulations can reveal the stability of this interaction over time. nih.govnih.gov These predictive models are invaluable for screening virtual libraries of compounds, prioritizing synthetic targets, and understanding the molecular basis of their function. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-benzamido-N-(4-hydroxyphenyl)benzamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via a multi-step route involving diazotization of aniline derivatives followed by coupling with hydroxyphenyl intermediates. Key steps include:

- Diazotization : Use sodium nitrite (NaNO₂) and HCl under 0–5°C to generate diazonium salts from aromatic amines .

- Coupling : React diazonium salts with 4-hydroxyphenyl derivatives in alkaline conditions (pH 8–10) to form the benzamide backbone .

- Purification : Crystallization in methanol/water mixtures improves purity (>95%) . Yield optimization requires precise temperature control (e.g., 50–60°C for coupling) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- X-ray crystallography : Utilize SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for verifying hydroxyl and amide group orientations .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent; hydroxyl protons appear at δ 9.5–10.5 ppm .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, ensuring retention times match reference standards .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antioxidant assays : Employ DPPH radical scavenging (IC₅₀ determination) and ferric reducing antioxidant power (FRAP) tests at concentrations of 10–100 μM .

- Antibacterial screening : Use broth microdilution (MIC values) against S. aureus and E. coli, with ciprofloxacin as a positive control .

Advanced Research Questions

Q. How do hydroxyl group substitutions influence the compound’s interaction with bacterial enzymes?

- Methodological Answer :

- Molecular docking : Perform simulations (e.g., AutoDock Vina) to model binding to bacterial PPTase enzymes. The 4-hydroxyphenyl group forms hydrogen bonds with catalytic residues (e.g., Lys153 in E. coli PPTase), while benzamido moieties enhance hydrophobic interactions .

- SAR studies : Compare activity of derivatives (e.g., 3-nitro vs. 4-hydroxy analogs) to identify critical substituents .

Q. What strategies resolve discrepancies between crystallographic data and computational geometry predictions?

- Methodological Answer :

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning in crystals, ensuring R-factor convergence below 0.05 .

- DFT optimization : Compare B3LYP/6-31G(d)-optimized structures with XRD data; adjust torsional angles for amide groups to align with experimental results .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Standardized synthesis : Implement continuous flow reactors for diazotization to minimize side products .

- QC protocols : Require ≥98% purity (HPLC) and consistent melting points (e.g., 210–212°C) for all batches .

Q. What advanced techniques elucidate the compound’s role in modulating biochemical pathways?

- Methodological Answer :

- Metabolomics : Use LC-MS/MS to profile changes in bacterial fatty acid biosynthesis (e.g., acyl carrier protein levels) post-treatment .

- qPCR : Quantify expression of fabH/fabI genes in S. aureus to confirm PPTase inhibition .

Data Contradiction Analysis

Q. How should conflicting reports on antibacterial efficacy be reconciled?

- Methodological Answer :

- Assay standardization : Control variables like inoculum size (CFU/mL) and culture media (Mueller-Hinton vs. LB broth) .

- Synergistic studies : Test combinations with β-lactams to assess potentiation effects, which may explain variability in standalone activity .

Q. Why do polymorphic forms arise in crystallographic studies, and how do they impact data interpretation?

- Methodological Answer :

- Solvent screening : Recrystallize from DMF vs. ethanol to isolate Form I (monoclinic) or Form II (orthorhombic) .

- Thermal analysis : Use DSC to identify polymorph transitions (endothermic peaks at 215°C vs. 220°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.